

Introduction: Unveiling a Versatile Scaffold in Modern Synthesis

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Compound of Interest

Compound Name: *5-Iodo-2-phenoxy pyridine*

Cat. No.: *B1333434*

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5-Iodo-2-phenoxy pyridine is a heterocyclic aromatic compound that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique structural architecture, featuring a pyridine ring functionalized with both a reactive iodine atom and a stabilizing phenoxy group, offers a versatile platform for constructing complex molecular frameworks. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of high-value compounds.

This guide provides an in-depth exploration of the core applications of **5-Iodo-2-phenoxy pyridine**, moving beyond simple reaction schemes to elucidate the underlying chemical principles and strategic considerations that drive its use in cutting-edge research. We will delve into its role in the development of novel anticoagulants and potential therapeutics for neurodegenerative diseases, providing detailed protocols and workflow visualizations to empower researchers in their synthetic endeavors.

Chapter 1: Physicochemical Profile and Strategic Reactivity

A molecule's utility is fundamentally governed by its physical properties and electronic nature. **5-Iodo-2-phenoxy pyridine** is a solid at room temperature with characteristics that make it amenable to a wide range of organic reactions.

Table 1: Physicochemical Properties of **5-Iodo-2-phenoxy pyridine**

| Property | Value | Source |
|-------------------|--|-----------------------|
| Molecular Formula | C ₁₁ H ₈ INO | PubChem |
| Molar Mass | 297.09 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 55-59 °C | Sigma-Aldrich |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Lab Knowledge |

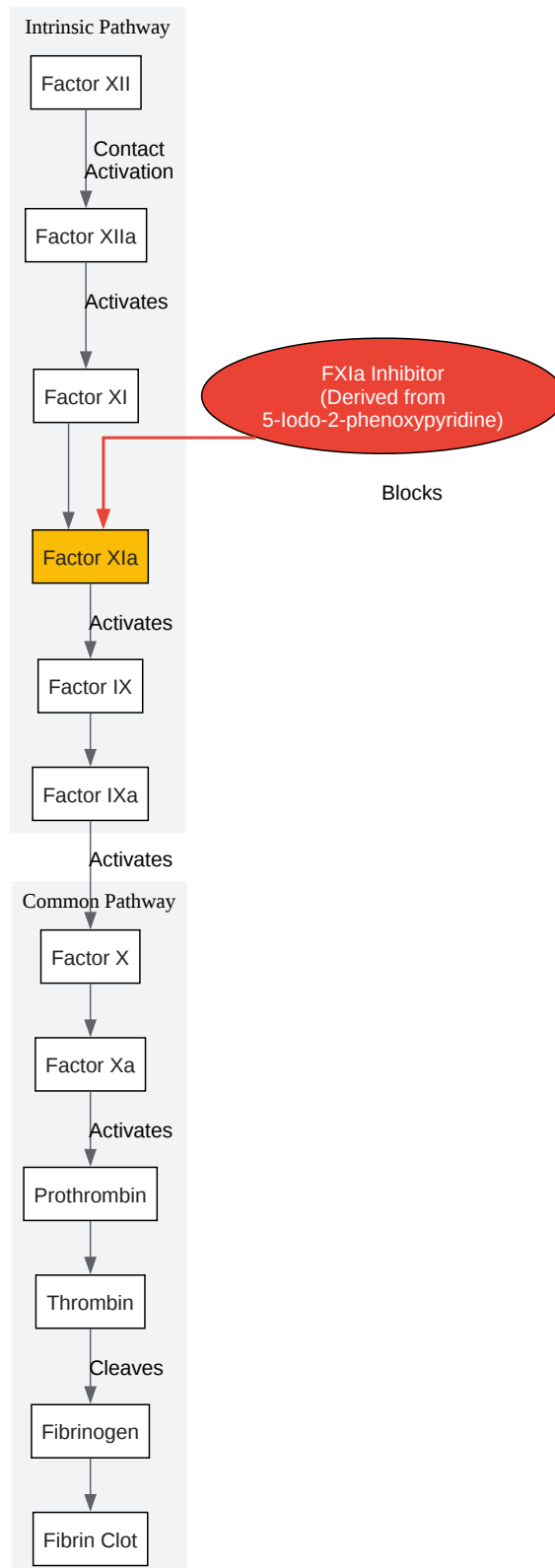
The true synthetic power of this molecule lies in the interplay of its functional groups. The pyridine ring is electron-deficient, which influences the reactivity of its substituents. The phenoxy group at the 2-position is a bulky, electron-donating group that sterically and electronically modulates the ring. Most importantly, the carbon-iodine bond at the 5-position is the primary reactive site, readily participating in a host of powerful cross-coupling reactions. This C-I bond is weaker than its C-Br or C-Cl counterparts, allowing for milder reaction conditions in transformations like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which is a key strategic advantage in multi-step syntheses involving sensitive functional groups.

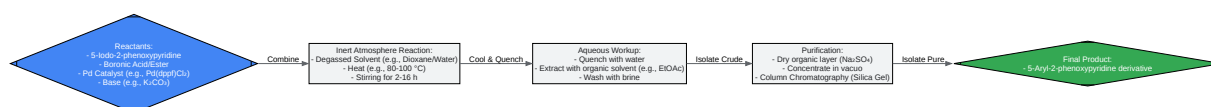
Chapter 2: Core Application in Medicinal Chemistry: The Synthesis of Factor XIa Inhibitors

A major therapeutic area where **5-Iodo-2-phenoxy pyridine** has proven indispensable is in the creation of novel anticoagulants targeting Factor XIa (FXIa). FXIa is a serine protease that plays a critical role in the intrinsic pathway of the blood coagulation cascade. Inhibiting FXIa is a highly sought-after strategy for preventing thrombosis with a potentially lower risk of bleeding complications compared to traditional anticoagulants.

The Coagulation Cascade and the Role of FXIa

To appreciate the significance of FXIa inhibition, one must first understand its position within the coagulation cascade. The diagram below illustrates the intrinsic pathway, highlighting the pivotal role of FXIa in amplifying the thrombotic signal.





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